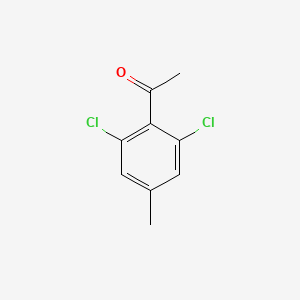

2',6'-Dichloro-4'-methylacetophenone

Overview

Description

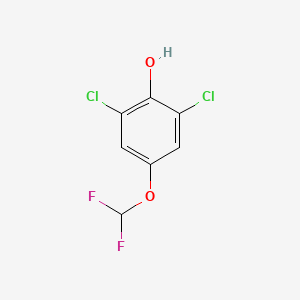

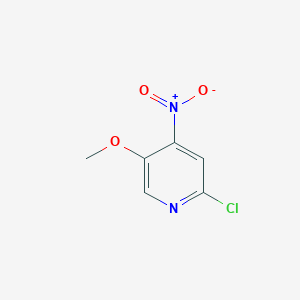

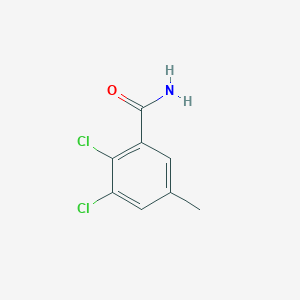

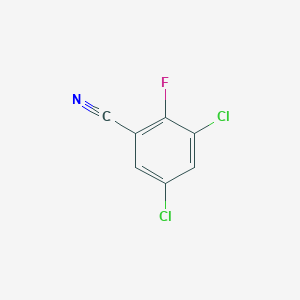

2’,6’-Dichloro-4’-methylacetophenone, also known as 1-(2,6-dichloro-4-methylphenyl)ethan-1-one, is a chemical compound with the molecular formula C₉H₈Cl₂O . It has a molecular weight of 203.07 daltons .

Synthesis Analysis

The synthesis of 2’,6’-Dichloro-4’-methylacetophenone involves reacting an acetophenone with a halogen, wherein an inert gas is supplied together with the halogen . The reaction product was found to have a composition comprising 86.4% of 2,2-dichloro-4’-methylacetophenone .Molecular Structure Analysis

The molecular structure of 2’,6’-Dichloro-4’-methylacetophenone consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The canonical SMILES representation is CC1=CC=C(C=C1)C(=O)C(Cl)Cl .Scientific Research Applications

Keto−Enol Isomerization Studies

2',6'-Dichloro-4'-methylacetophenone has been studied for its unique keto−enol isomerization properties. In particular, research by Giroldo and Riveros (2002) focused on the thermal dissociation of substituted acetophenone molecular ions, including 2'-methylacetophenone, induced by infrared radiation. They discovered that 2'-methylacetophenone molecular ions have a higher activation energy for dissociation compared to other acetophenones, demonstrating unique behavior in charge-transfer reactions. Their study provides insights into the structural problems in ion chemistry related to such molecules (Giroldo & Riveros, 2002).

Synthesis of Related Compounds

The synthesis of compounds related to this compound has been explored in various studies. Jones, Blum, and Fales (1981) identified 2-hydroxy-6-methylacetophenone as an exocrine compound in several species of ants. This research highlights the occurrence of similar compounds in nature and their potential applications in biological studies (Jones, Blum, & Fales, 1981).

Photochemical Studies

Photochemistry of related acetophenones has been a subject of interest. Studies by Park and Jeong (2009) investigated the photochemical behavior of α,α-dichloro-o-methylacetophenone, a compound structurally similar to this compound. They observed unique photochemical reactivities compared to its mono chloro analogue, indicating the potential for diverse applications in photochemistry (Park & Jeong, 2009).

properties

IUPAC Name |

1-(2,6-dichloro-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPRZVUPKWCRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.